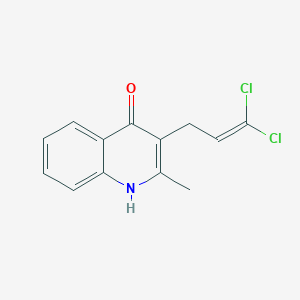

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol

CAS No.:

Cat. No.: VC14509056

Molecular Formula: C13H11Cl2NO

Molecular Weight: 268.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11Cl2NO |

|---|---|

| Molecular Weight | 268.13 g/mol |

| IUPAC Name | 3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) |

| Standard InChI Key | JNLBPEFJUBUZMX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl |

Introduction

3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol is a quinoline derivative. Quinoline compounds are widely studied due to their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and antiviral activities. This compound features a dichloropropenyl side chain and a hydroxyl group on the quinoline backbone, which likely contribute to its chemical reactivity and biological properties.

Synthesis Pathways

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. Below is a generalized pathway:

-

Quinoline Core Formation:

-

The Skraup synthesis or Friedländer synthesis can be employed to construct the quinoline backbone.

-

Starting materials include aniline derivatives and carbonyl compounds.

-

-

Functionalization:

-

The methyl group at position 2 is introduced via alkylation.

-

The hydroxyl group at position 4 can be added through selective oxidation or substitution reactions.

-

-

Dichloropropenyl Substitution:

-

The dichloropropenyl moiety is attached through electrophilic substitution or coupling reactions.

-

Pharmacological Activity

Quinoline derivatives are known for their biological activities:

-

Antimicrobial: Quinoline compounds are effective against bacterial and fungal pathogens.

-

Anticancer: Studies have shown that substituted quinolines can inhibit cancer cell proliferation by targeting DNA or enzymes critical for cell division.

-

Antiviral: Quinoline derivatives have demonstrated potential as inhibitors of viral replication, including SARS-CoV-2 main protease (Mpro) .

Chemical Applications

The dichloropropenyl group may make this compound useful as an intermediate in organic synthesis or as a ligand in coordination chemistry.

Research Findings

Limitations

-

The synthesis of such compounds often involves toxic reagents (e.g., chlorinating agents).

-

Limited solubility in aqueous media can hinder bioavailability.

Future Research

-

Investigating the compound’s pharmacokinetics and toxicity profiles.

-

Exploring its potential as a scaffold for drug development targeting infectious diseases or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume